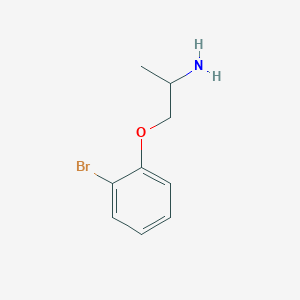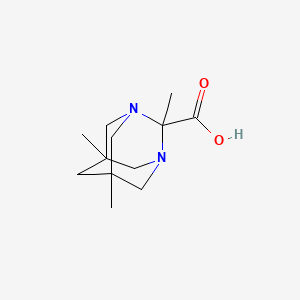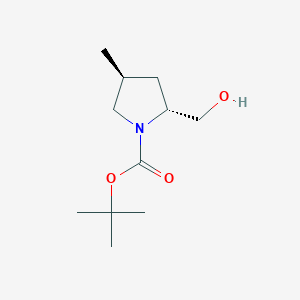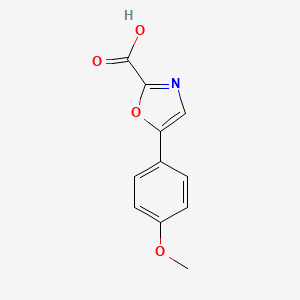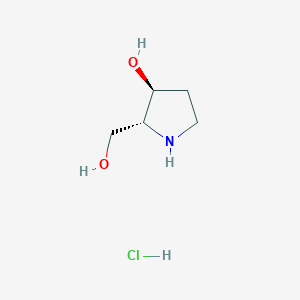
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Overview
Description
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, commonly known as (R,R)-Tartaric acid, is a chiral molecule that has been widely used in various fields of science. It is a white crystalline solid with a molecular weight of 190.64 g/mol. This molecule has two chiral centers, making it an important molecule in the field of stereochemistry.
Scientific Research Applications
Intercalating Nucleic Acids (INAs)
The compound has been utilized in the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This synthesized compound is integral in forming INAs, which are used to study DNA and RNA duplex stabilities, and DNA three-way junctions. It was found that the incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge to form an INA induces slight destabilization of INA-DNA duplex, while INA-RNA duplexes are strongly destabilized (Filichev & Pedersen, 2003).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ones
This compound has been used in the synthesis of both enantiomers of the antibiotic anisomycin, starting with the ‘diacetone-fructose’-substituted allene. This process involves several steps, leading to the hydrochlorides of anisomycin, showcasing its role in the creation of complex bioactive molecules (Kaden, Brockmann, & Reissig, 2005).
Stereoselective Synthesis of Azetidines and Pyrrolidines
In research focusing on the stereospecific formation of pyrrolidin-3-ols, this compound played a crucial role. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes facilitated the stereospecific formation of pyrrolidin-3-ols, essential for developing various chemically significant structures (Medjahdi et al., 2009).
Large-Scale Synthesis for Bioactive Molecules
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a derivative of the compound , has been synthesized for use as an intermediate in creating various bioactive molecules. This synthesis is significant for large-scale production, demonstrating its industrial and pharmaceutical importance (Kotian et al., 2005).
Synthesis of 1′-aza-C-nucleosides
The compound has been used in synthesizing pyrimidine 1′-aza-C-nucleosides, crucial for developing nucleoside analogs and studying their interactions with biological systems (Filichev & Pedersen, 2001).
Glycosidase Inhibitory Activities
New derivatives of the compound have been synthesized and evaluated for their inhibitory activities toward various glycosidases. This research is crucial for developing potential therapeutic agents targeting specific enzymes (Popowycz et al., 2004).
properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJCEWYVJOLFHN-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)
![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)



![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)
